Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)-
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Overview
Description
Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)- is a chemical compound with the molecular formula C14H12BrNO2 It is a derivative of benzamide, characterized by the presence of a bromine atom at the 4-position, a hydroxy group, and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)- typically involves the condensation of 4-bromobenzoic acid with 2-methylphenylamine in the presence of a suitable coupling agent. The reaction is usually carried out under reflux conditions with a solvent such as dichloromethane or toluene. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(2-methylphenyl)benzamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
2-Bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: Contains a chlorophenyl group instead of a methylphenyl group, which can influence its chemical properties and applications.
Uniqueness
Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a hydroxy group allows for diverse chemical modifications and interactions with biological targets .
Properties
CAS No. |
62063-99-4 |
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Molecular Formula |
C14H12BrNO2 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
4-bromo-N-hydroxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12BrNO2/c1-10-4-2-3-5-13(10)16(18)14(17)11-6-8-12(15)9-7-11/h2-9,18H,1H3 |
InChI Key |
ZXUFTPKUXIYWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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